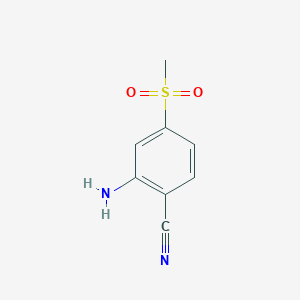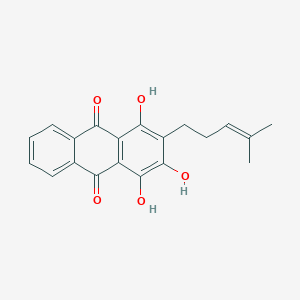
3-Bromo-7-(trifluoromethyl)-1,5-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-7-(trifluoromethyl)-1,5-naphthyridine, also known by its systematic name 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine , is a heterocyclic compound with the chemical formula C₇H₃BrF₃N₃. It belongs to the class of imidazo[1,2-a]pyrimidines and features a bromine atom and a trifluoromethyl group attached to the imidazo ring system .
Vorbereitungsmethoden
Synthetic Routes: The synthesis of 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine involves several steps
Starting Material: The synthesis typically begins with commercially available 3-bromo-7-hydroxyimidazo[1,2-a]pyrimidine.
Trifluoromethylation: The hydroxy group is replaced by a trifluoromethyl group using appropriate reagents (e.g., trifluoromethyl iodide or trifluoromethyl copper reagents).
Bromination: The trifluoromethylated intermediate is then brominated to yield 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine.
- Trifluoromethylation and bromination reactions are typically carried out under inert atmosphere (nitrogen or argon) and at controlled temperatures.
- Solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are commonly used.
- Catalysts or reagents like copper salts, palladium complexes, or N-bromosuccinimide (NBS) facilitate the reactions.
Industrial Production: While there isn’t a specific industrial-scale production method mentioned in the literature, the compound can be synthesized on a larger scale using similar principles.
Analyse Chemischer Reaktionen
3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine can participate in various chemical reactions:
Substitution Reactions: The bromine atom can undergo substitution reactions (e.g., nucleophilic substitution) to introduce different functional groups.
Redox Reactions: It may undergo oxidation or reduction processes.
Cross-Coupling Reactions: For example, Suzuki–Miyaura cross-coupling reactions can lead to C–C bond formation.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.
Biological Studies: It can serve as a probe to investigate biological targets.
Materials Science: Its properties may be useful in designing functional materials.
Wirkmechanismus
The exact mechanism of action for 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine depends on its specific application. It could interact with cellular receptors, enzymes, or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a specific list of similar compounds, it’s worth noting that the trifluoromethyl group and bromine substitution confer unique properties to this compound. Researchers often compare it with related heterocycles to understand its distinct features.
Eigenschaften
Molekularformel |
C9H4BrF3N2 |
|---|---|
Molekulargewicht |
277.04 g/mol |
IUPAC-Name |
3-bromo-7-(trifluoromethyl)-1,5-naphthyridine |
InChI |
InChI=1S/C9H4BrF3N2/c10-6-2-8-7(15-4-6)1-5(3-14-8)9(11,12)13/h1-4H |
InChI-Schlüssel |
LSTCMJXOAWFUMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2=C1N=CC(=C2)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















